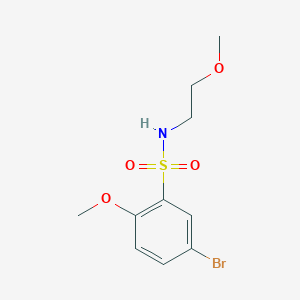
4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide, also known as MNPN, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MNPN belongs to the class of compounds known as nitroaromatics, which have been shown to possess a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide is not fully understood. However, several studies have suggested that 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide may exert its biological effects by modulating various signaling pathways in cells. For example, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. In addition, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to possess a range of biochemical and physiological effects. For example, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. In addition, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity. Furthermore, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to inhibit the growth of several bacterial and fungal species, suggesting its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has several advantages for use in lab experiments. For example, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to possess a wide range of biological activities, making it a versatile compound for use in various types of experiments. However, there are also some limitations to the use of 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide in lab experiments. For example, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to be unstable in the presence of light and heat, which may limit its use in certain types of experiments. In addition, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to have low solubility in aqueous solutions, which may limit its use in certain types of assays.
Orientations Futures
There are several future directions for research on 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide. For example, further studies are needed to elucidate the exact mechanism of action of 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide and to identify its molecular targets. In addition, studies are needed to investigate the pharmacokinetics and toxicity of 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide in animal models. Furthermore, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide may have potential as a scaffold for the development of novel therapeutic agents with improved pharmacological properties. Finally, further studies are needed to investigate the potential of 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide as an antimicrobial agent, particularly in the context of multidrug-resistant bacterial and fungal infections.
Conclusion
In conclusion, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide possesses a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The synthesis method of 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide is relatively simple, and the compound is readily available for research purposes. However, further studies are needed to elucidate the exact mechanism of action of 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide and to investigate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide involves the reaction of 4-methylphenol with 2-nitrobenzoyl chloride in the presence of a base, followed by the reaction of the resulting product with 1,4-dibromobutane. The final product is obtained by treating the intermediate with ammonia in methanol. The overall synthesis method of 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide is shown in Figure 1.
Applications De Recherche Scientifique
4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Several studies have investigated the potential of 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide as a therapeutic agent in various diseases. For example, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In addition, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to possess potent anti-inflammatory activity, which may make it useful in the treatment of inflammatory disorders such as rheumatoid arthritis. Furthermore, 4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to possess antimicrobial activity against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Propriétés
Nom du produit |
4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide |
|---|---|
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
4-(4-methylphenoxy)-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C17H18N2O4/c1-13-8-10-14(11-9-13)23-12-4-7-17(20)18-15-5-2-3-6-16(15)19(21)22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,18,20) |
Clé InChI |
FFALEQMEASTJGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)


![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)

